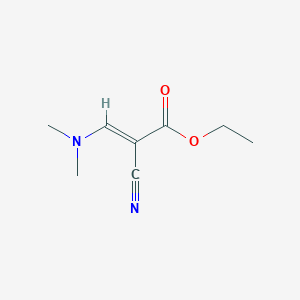

Ethyl 2-cyano-3-(dimethylamino)acrylate

Description

Historical Context and Evolution of Enamino Esters as Synthetic Precursors

Enamino esters, a class of organic compounds featuring a nitrogen atom conjugated to an ester group through a carbon-carbon double bond, have long been recognized as valuable intermediates in organic synthesis. nih.govresearchgate.net Their evolution from chemical curiosities to indispensable synthetic tools is a testament to their inherent reactivity and versatility. The core strength of β-enamino esters lies in the dual chemical nature imparted by the enamine and ester functionalities. nih.gov This unique arrangement makes them susceptible to both electrophilic and nucleophilic attack, enabling a wide array of chemical transformations. researchgate.net

Historically, research has demonstrated that enamino esters are powerful synthons for constructing a vast range of nitrogen-containing heterocyclic systems. nih.gov They have been extensively used as precursors for the synthesis of bioactive heterocycles such as pyridines, pyrazoles, pyrroles, oxazoles, and quinolines. researchgate.netacs.org Furthermore, their utility extends to the synthesis of β-amino acids, peptides, and various alkaloids. acgpubs.org A common and effective method for their synthesis involves the condensation reaction of β-keto esters or other active methylene (B1212753) compounds with amines or their derivatives, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.govresearchgate.net This accessibility has cemented their role as foundational building blocks in both academic and industrial research.

Significance of Ethyl 2-cyano-3-(dimethylamino)acrylate in Modern Organic Synthesis

This compound, a specific and highly functionalized enamino ester, holds particular importance in contemporary organic synthesis. Its structure is characterized by a "push-pull" system, where the electron-donating dimethylamino group pushes electron density across the double bond to the electron-withdrawing cyano and ethyl acrylate (B77674) groups. This electronic configuration renders the molecule highly polarized and reactive, making it an excellent substrate for various synthetic transformations.

The primary significance of this compound lies in its role as a versatile precursor for the synthesis of complex heterocyclic compounds. nih.gov Its multiple reactive sites allow for controlled, stepwise reactions with various nucleophiles and electrophiles. For instance, it serves as a key intermediate in the synthesis of substituted pyridinone and pyrazolone (B3327878) derivatives, which are core structures in many pharmaceutically relevant molecules. nih.gov The reaction of the enamino ester moiety with dinucleophiles, such as hydrazines or amidines, provides a straightforward route to five- and six-membered heterocycles.

The physical and chemical properties of this compound are well-defined, facilitating its use in predictable and reproducible synthetic protocols.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ |

| IUPAC Name | ethyl 2-cyano-3-(dimethylamino)prop-2-enoate |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 16849-87-9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem CID 274128. nih.gov

Scope and Research Objectives

The objective of this article is to provide a focused and detailed examination of this compound within the context of advanced organic synthesis research. The content strictly adheres to the scientific exploration of this compound, beginning with the broader historical development of its chemical class, the enamino esters. The primary focus is to elucidate the specific significance and synthetic utility of this compound, supported by established research findings. This review is structured to present a clear and authoritative overview of its role as a precursor, without delving into topics outside the specified synthetic chemistry scope.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPXNTYHXGQOO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16849-87-9 | |

| Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Ethyl 2 Cyano 3 Dimethylamino Acrylate and Its Analogs

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product. sigmaaldrich.com In the context of ethyl 2-cyano-3-(dimethylamino)acrylate synthesis, this typically involves the reaction of a dialkylformamide acetal (B89532) with ethyl cyanoacetate (B8463686).

The mechanism of the Knoevenagel condensation is initiated by a base, which deprotonates the active methylene (B1212753) compound (ethyl cyanoacetate) to form a carbanion. caribjscitech.comscielo.org.mx This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or its equivalent. scielo.org.mx The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated cyanoacrylate. caribjscitech.com The reaction is generally reversible, and the removal of water can drive the equilibrium towards the product. caribjscitech.com The stereochemistry of the final product is determined during the elimination step. rsc.org

Two plausible mechanisms are often considered for the Knoevenagel condensation. worldscientific.com One pathway involves the initial condensation of the aldehyde or ketone with an amine catalyst to form an imine, which is then attacked by the carbanion. worldscientific.com An alternative mechanism suggests an aldol-type addition of the carbanion to the carbonyl compound, forming a β-hydroxy intermediate that then dehydrates. worldscientific.com

A wide array of catalysts has been explored to optimize the Knoevenagel condensation for cyanoacrylate synthesis, with a significant focus on mild, efficient, and environmentally friendly options.

Organocatalysis: Organic bases like piperidine (B6355638), pyridine (B92270), and various amines are traditional catalysts for this reaction. aston.ac.ukwikipedia.org More recently, organocatalysts such as L-proline, β-alanine, and diisopropylethylammonium acetate (B1210297) (DIPEAc) have been shown to be highly effective, offering advantages like shorter reaction times and high yields. scielo.org.mxjmcs.org.mxresearchgate.net Triphenylphosphine has also been utilized as a mild and efficient catalyst under solvent-free conditions. organic-chemistry.org

Ionic Liquids: Ionic liquids have emerged as green and reusable catalyst-solvent systems for the Knoevenagel condensation. derpharmachemica.comaston.ac.ukorganic-chemistry.org Imidazolium-based ionic liquids, for example, can promote the reaction effectively in the absence of other catalysts. aston.ac.uk The hydrogen bond basicity of the ionic liquid has been identified as a key factor influencing the reaction rate. rsc.org Functionalized ionic liquids have also been developed to further enhance catalytic activity. worldscientific.com

Metal-Free Approaches: There is a growing interest in developing metal-free synthetic routes. rsc.org For instance, a domino Knoevenagel reaction, hydration, and esterification has been achieved under metal-free and solvent-free conditions using an organocatalyst. rsc.org

The efficiency of different catalysts can vary significantly. For example, in one study, diisopropylethylammonium acetate (DIPEAc) provided excellent yields compared to other catalysts like tetraethylammonium (B1195904) tetrafluoroborate (B81430) and tetrabutylammonium (B224687) chloride. scielo.org.mx

Table 1: Comparison of Catalyst Efficiency in Knoevenagel Condensation

| Catalyst | Yield (%) |

| Diisopropylethylammonium acetate (DIPEAc) | Excellent |

| Tetraethylammonium tetrafluoroborate | 62 |

| Tetrabutylammonium chloride | 57 |

Data sourced from a study on cyanoacrylate synthesis. scielo.org.mx

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic methods for cyanoacrylates.

Solvent-Free Synthesis: Conducting the Knoevenagel condensation under solvent-free conditions is a key green approach, often enhanced by microwave irradiation. organic-chemistry.orgnih.gov This minimizes the use of hazardous organic solvents. organic-chemistry.org Porous calcium hydroxyapatite (B223615) has been used as a catalyst for efficient solvent-free Knoevenagel condensations. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation, leading to shorter reaction times and improved yields compared to conventional heating. organic-chemistry.orgnih.govmdpi.comresearchgate.net This technique is particularly effective for solvent-free reactions. researchgate.net For instance, the synthesis of n-butyl cyanoacrylate using microwave irradiation reduced the reaction time by a factor of 3-5 compared to an oil bath. nih.gov

Aqueous Media: While not always feasible, performing the reaction in water is a highly desirable green approach. ZnO has been investigated as an eco-friendly catalyst for Knoevenagel condensations in an aqueous medium at room temperature. jocpr.com

Photochemical methods represent an alternative strategy for the synthesis and polymerization of acrylates. researchgate.netrsc.orgsemanticscholar.orgresearchgate.netacs.org Photopolymerization is a process where light is used to initiate a polymerization reaction, often involving a photoinitiator. researchgate.netrsc.org This technique is particularly relevant for the curing of acrylate-based materials and has been studied for various acrylate (B77674) and methacrylate (B99206) monomers. researchgate.netsemanticscholar.orgacs.org While not a direct synthetic route for the initial acrylate monomer in the same way as Knoevenagel condensation, it is a crucial technology for the application and processing of these compounds.

Alternative Synthetic Pathways and Precursor Derivatization

While the Knoevenagel condensation is the most common method, other synthetic strategies exist for producing cyanoacrylates. One notable "crackless" technique avoids the high-temperature depolymerization step often required in traditional Knoevenagel processes by using an ammonium (B1175870) or iminium salt as a catalyst. pcbiochemres.com Another approach involves the reaction of dialkoxymethane with a cyanoacetic ester in the presence of an organic amine salt catalyst. google.com

The synthesis of cyanoacrylates can also be achieved by reacting an alkyl cyanoacetate with formaldehyde (B43269) in a non-aqueous organic solvent with a basic catalyst, followed by pyrolysis of the resulting polymer intermediate. google.com Precursor derivatization, such as the synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates from 3,3-dimethylthioacrylate and aromatic amines, provides a route to functionalized acrylate analogs. mdpi.com

Control of Stereochemistry: E/Z Isomerism and Conformation

The stereochemistry of the double bond in this compound and its analogs is a critical aspect, with the E and Z isomers potentially exhibiting different properties and reactivity. The Knoevenagel condensation can lead to a mixture of isomers, and the final ratio often depends on the reaction conditions, catalyst, and the steric factors of the reactants. caribjscitech.comwikipedia.org

In many cases, the E-isomer is the thermodynamically more stable product and can be obtained preferentially. rsc.orgwikipedia.org For example, the use of a secondary amine catalyst in the reaction of methyl arylsulphinylacetate and aldehydes yielded the thermodynamically stable E-alkenes. rsc.org However, it is possible to influence the stereoselectivity. For instance, varying the reaction temperature has been reported to control the stereoselectivity of some Knoevenagel condensations. mdpi.com In some cases, the initial product may be a mixture of isomers that can equilibrate to the more stable form. wikipedia.org

The conformation of the molecule is also of interest. X-ray crystallography studies of related compounds, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, have shown that the non-hydrogen atoms, excluding the ethyl group, are nearly planar. nih.govresearchgate.net This planarity can be influenced by intramolecular interactions. nih.gov The ethyl fragment, however, can exhibit conformational disorder. nih.gov

Iii. Structural Characterization and Spectroscopic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to identify the chemical environment of each proton and carbon atom and map their connectivity.

While specific experimental spectral data for Ethyl 2-cyano-3-(dimethylamino)acrylate is not widely available in public literature, the expected resonances in ¹H and ¹³C NMR spectra can be predicted based on the chemical structure. The molecule's structure consists of an ethyl ester group, a dimethylamino group, and a vinylic proton, all of which would give characteristic signals.

Expected ¹H NMR Resonances: The proton NMR spectrum would be expected to show signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the two methyl groups of the dimethylamino moiety (appearing as a singlet or two distinct singlets depending on rotational barriers), and the lone vinylic proton (a singlet).

Expected ¹³C NMR Resonances: The carbon NMR spectrum would display distinct signals for each unique carbon atom: the carbonyl carbon of the ester, the two olefinic carbons, the nitrile carbon, the carbons of the ethyl group, and the carbons of the dimethylamino group. For instance, related compounds like poly(ethyl 2-cyanoacrylate) have been characterized using ¹³C NMR to identify the carbons of the ester and cyano groups.

The following tables are illustrative of the type of data that would be obtained from such an analysis.

Table 1: Hypothetical ¹H NMR Spectral Data| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-8.0 | Singlet | 1H | =CH-N |

| ~4.2 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.1 | Singlet | 6H | -N(CH₃)₂ |

Table 2: Hypothetical ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | C=O (Ester) |

| ~155 | =C-N |

| ~118 | C≡N (Nitrile) |

| ~75 | =C(CN)COOEt |

| ~60 | -O-CH₂- |

| ~40 | -N(CH₃)₂ |

| ~14 | -CH₃ (Ethyl) |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals of the ethyl and dimethylamino groups to their corresponding ¹³C signals, confirming their assignments.

Iv. Advanced Structural Studies and Computational Chemical Analysis

X-ray Crystallography for Solid-State Structure Determination

Structural analysis through single-crystal X-ray crystallography provides a definitive view of the molecule's arrangement in the solid state.

Ethyl 2-cyano-3-(dimethylamino)acrylate crystallizes in the monoclinic system. nih.gov The determined space group is P2(1)/n, and the unit cell parameters have been precisely measured. nih.gov These parameters define the fundamental repeating unit of the crystal lattice.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a | 4.26(1) Å |

| b | 11.16(1) Å |

| c | 19.63(3) Å |

| β | 95.5(1)° |

Data sourced from Gupta et al., 2007. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry offers a powerful lens to understand the electronic structure and energetic properties of this compound.

Quantum chemical studies using Density Functional Theory (DFT) have been performed to model the molecule's properties. nih.gov Specifically, the B3LYP functional with 6-31G and 6-31G* basis sets was employed for geometry optimization and the calculation of vibrational spectra. nih.gov The results from these DFT calculations show good agreement with the experimental geometry obtained from X-ray crystallography, confirming the validity of the theoretical model. nih.gov

Theoretical calculations have illuminated the conformational landscape of the molecule, suggesting the potential existence of two structural isomers: an s-cis and an s-trans conformer. nih.gov The analysis of the potential energy curves indicates that the s-cis isomer is the more stable of the two. nih.gov The calculated enthalpy difference between the more stable s-cis and the less stable s-trans isomer is 2.85 kcal/mol, providing a quantitative measure of their relative stability. nih.gov The preferential adoption of the s-cis conformation in the solid state is consistent with it being the lower energy isomer. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gap Considerations

Detailed information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the resulting band gap for this compound, is not available in the reviewed literature. This data is crucial for understanding the electronic transitions and reactivity of the molecule.

Theoretical Prediction of Optical Properties (e.g., hyperpolarizability)

The theoretical prediction of optical properties, such as hyperpolarizability, is essential for evaluating the potential of a compound in nonlinear optical applications. No computational studies detailing these properties for this compound could be identified.

V. Mechanistic Investigations of Ethyl 2 Cyano 3 Dimethylamino Acrylate Reactivity

Role as an Activated Methylene (B1212753) Component in Condensation Reactions

While ethyl 2-cyano-3-(dimethylamino)acrylate itself is the product of a condensation reaction, typically a Knoevenagel condensation between a cyanoacetate (B8463686) and a dimethylformamide acetal (B89532), its derivatives are pivotal in subsequent condensation reactions. The core structure, an ethyl cyanoacetate moiety, is a classic example of an activated methylene compound. The presence of two electron-withdrawing groups (cyano and ester) significantly increases the acidity of the α-carbon protons, facilitating the formation of a carbanion.

This carbanion is a potent nucleophile that readily participates in condensation reactions with various electrophiles, most notably aldehydes and ketones. For instance, the reaction of ethyl cyanoacetate with aromatic aldehydes is a common method for synthesizing substituted acrylates. researchgate.net This reactivity is fundamental to the synthesis of a wide array of heterocyclic and carbocyclic compounds.

Nucleophilic Reactivity of the Dimethylamino Group

The dimethylamino group in this compound is a key functional group that often acts as a leaving group in nucleophilic substitution reactions. Its departure is facilitated by the electronic stabilization of the resulting α,β-unsaturated system. Various nucleophiles can displace the dimethylamino group, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

For example, reactions with amines, thiols, and other nucleophiles proceed via an addition-elimination mechanism. researchgate.net This reactivity is instrumental in the synthesis of diverse heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines when bifunctional nucleophiles such as hydrazine (B178648), hydroxylamine (B1172632), or guanidine (B92328) are employed. researchgate.netresearchgate.net The regioselectivity of these reactions is often high, yielding a single major product in good yield. researchgate.net

Electrophilic Nature of the Cyano Group and α,β-Unsaturated System

The this compound molecule possesses significant electrophilic character at several positions. The cyano group and the ester function as strong electron-withdrawing groups, polarizing the C=C double bond and making the β-carbon highly susceptible to nucleophilic attack. mdpi.com This electrophilicity is a defining feature of its chemistry.

The nitrile group itself can also act as an electrophile, although this is less common than reactions at the β-carbon. However, its presence is crucial for activating the double bond towards nucleophilic attack. kent.ac.uk The combined electron-withdrawing effect of the cyano and ester groups makes the α,β-unsaturated system a prime target for Michael acceptors.

Reaction Pathways: Michael Addition and Subsequent Cyclizations

One of the most important reaction pathways involving this compound and its analogues is the Michael addition, or conjugate addition. Nucleophiles preferentially attack the electrophilic β-carbon of the α,β-unsaturated system. This initial addition is often followed by an intramolecular cyclization, which can be spontaneous or induced by reaction conditions, leading to the formation of various cyclic structures.

This tandem Michael addition-cyclization sequence is a powerful tool for the synthesis of complex molecules. For instance, the reaction with C,N-binucleophiles can lead to the formation of fused heterocyclic systems like pyrido[1,2-a]benzimidazoles. researchgate.net The specific nature of the nucleophile and the reaction conditions dictate the structure of the final cyclized product.

Influence of Functional Groups on Reaction Selectivity and Regiochemistry

The three key functional groups—dimethylamino, cyano, and ethyl ester—exert a profound influence on the selectivity and regiochemistry of reactions involving this compound.

Dimethylamino Group: As a good leaving group, it directs reactions towards substitution at the β-position. Its electron-donating nature also influences the electron density of the π-system.

Cyano and Ester Groups: These electron-withdrawing groups are responsible for the high electrophilicity of the β-carbon, making it the primary site for nucleophilic attack. The relative positioning of these groups can influence the stability of intermediates and the stereochemical outcome of reactions.

Substituents on the Acrylate (B77674) Backbone: The introduction of different substituents on the acrylate framework can further modulate reactivity. For example, aryl groups at the β-position can influence the electronic properties and steric hindrance of the molecule, thereby affecting reaction rates and pathways.

The interplay of these functional groups allows for a high degree of control over the outcome of chemical transformations, making this class of compounds valuable in synthetic organic chemistry.

Investigation of Oxidation, Reduction, and Substitution Mechanisms

The reactivity of this compound extends beyond addition and substitution reactions. The molecule can also participate in oxidation and reduction processes, although these are less commonly explored.

Reduction: The cyano and ester groups can be reduced using standard reducing agents. For example, the cyano group can be reduced to an amine. The double bond can also be reduced, leading to a saturated derivative.

Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides or cleavage of the carbon-carbon bond, depending on the oxidizing agent and reaction conditions.

Substitution: As previously discussed, nucleophilic substitution of the dimethylamino group is a primary reaction pathway. Additionally, substitution reactions can potentially occur at the aromatic ring if one is present as a substituent, depending on the reaction conditions.

The study of these mechanisms provides a deeper understanding of the compound's chemical properties and expands its utility as a versatile building block in the synthesis of a wide range of organic molecules.

Vi. Synthetic Applications As a Versatile Building Block

Construction of Diverse Heterocyclic Systems

The strategic arrangement of functional groups in ethyl 2-cyano-3-(dimethylamino)acrylate makes it an ideal starting material for cyclization and cyclocondensation reactions. By reacting with various binucleophiles, it provides a straightforward and efficient pathway to a multitude of five- and six-membered heterocyclic rings, many of which are core scaffolds in medicinally important compounds.

Pyrazole (B372694) and Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds

The reaction of this compound with hydrazine (B178648) and its derivatives is a cornerstone for the synthesis of functionalized pyrazoles. The process involves an initial Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and elimination of the dimethylamine (B145610) group to furnish the pyrazole ring.

Specifically, the reaction with hydrazine hydrate (B1144303) readily produces ethyl 3-aminopyrazole-4-carboxylate. researchgate.net This reaction is efficient and proceeds under mild conditions, making the starting acrylate (B77674) a superior alternative to other precursors. researchgate.netgoogle.com A notable application is in the synthesis of Allopurinol, a medication used to treat gout, where a similar pyrazole intermediate is key. researchgate.net

| Reactant 1 | Reactant 2 | Resulting Product | Reference |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Ethyl 3-aminopyrazole-4-carboxylate | researchgate.net |

| Ethyl 2-cyano-3-morpholinoacrylate (analogue) | Hydrazine Hydrate | Ethyl 3-aminopyrazole-4-carboxylate | google.com |

These 5-aminopyrazole intermediates are, in turn, pivotal for constructing the fused pyrazolo[1,5-a]pyrimidine scaffold, a privileged core structure in many kinase inhibitors and other biologically active molecules. jst.go.jp The synthesis is typically achieved through the condensation of the 5-aminopyrazole with a 1,3-dielectrophile, such as a β-ketoester or a malonate derivative. jst.go.jpnih.gov This subsequent cyclization builds the pyrimidine (B1678525) ring onto the pyrazole core, yielding the desired bicyclic system. The specific substituents on the final pyrazolo[1,5-a]pyrimidine can be controlled by the choice of the 1,3-dicarbonyl compound used in the reaction. vwr.com

Pyrimidine and Fused Pyrimidine Derivatives

This compound serves as a three-carbon synthon for the construction of the pyrimidine ring. In a reaction analogous to the Biginelli condensation, it can undergo cyclocondensation with N-C-N binucleophiles like urea (B33335) or thiourea (B124793). mdpi.comiau.ir In this process, the enamine part of the acrylate reacts with the nucleophilic nitrogens of urea/thiourea, leading to the formation of a six-membered ring. The dimethylamino group is eliminated during the cyclization, and the reaction yields highly functionalized pyrimidines, such as 2-oxo- or 2-thioxo-1,2,dihydropyrimidine-5-carbonitriles. researchgate.netresearchgate.net

This method is highly valuable as it provides direct access to pyrimidine derivatives that are precursors for a wide range of compounds, including those with antiviral and antischistosomal activities. researchgate.net The reaction of related ethyl (E)-2-cyano-3-(aryl)acrylates with thiourea is a well-established method for preparing 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles. researchgate.net

| Acrylate Precursor | Binucleophile | Resulting Heterocycle Core | Reference |

|---|---|---|---|

| This compound | Thiourea | 2-Thioxo-1,2-dihydropyrimidine-5-carbonitrile | researchgate.netresearchgate.net |

| This compound | Urea | 2-Oxo-1,2-dihydropyrimidine-5-carbonitrile | researchgate.netekb.eg |

Triazole Ring Systems

The synthesis of 1,2,3-triazoles from this compound is a significant application, particularly highlighted by its use in the production of the antiepileptic drug Rufinamide. researchgate.net The key transformation is a [3+2] cycloaddition reaction between an organic azide (B81097) and the electron-rich double bond of the enaminoacrylate. In this reaction, the enamine acts as an alkyne surrogate. The reaction proceeds with the elimination of the dimethylamine leaving group to form the stable aromatic triazole ring. researchgate.net

The synthesis of Rufinamide involves the reaction between 2,6-difluorobenzyl azide and a related enaminoester, demonstrating the industrial relevance of this pathway. researchgate.net This type of cycloaddition is a powerful tool for creating 1,4-disubstituted-1,2,3-triazoles, which are important pharmacophores. organic-chemistry.orgmdpi.com

Synthesis of Polyfunctionalized Pyridines, Isoquinolines, and Thienopyridines

This compound is an effective precursor for synthesizing highly substituted pyridine (B92270) derivatives, particularly 2-pyridones. The strategy involves reacting the acrylate with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or another cyanoacetate (B8463686), in the presence of a base catalyst. This reaction follows a cascade sequence of Michael addition, intramolecular cyclization, and elimination of dimethylamine to afford the pyridine ring. This approach is a variation of the Guareschi-Thorpe pyridine synthesis. The reaction of chalcones (which contain a similar α,β-unsaturated system) with ethyl cyanoacetate is a known route to 2-oxo-1,2-dihydropyridine-3-carboxylates. orientjchem.org

The synthesis of isoquinolines directly from this compound is not a commonly reported application.

For the construction of thienopyridines, which are thiophene-fused pyridines, the title compound can be used in multi-component reactions. A plausible approach is a modification of the Gewald reaction. In this scenario, this compound could react with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base. This would construct a 2-aminothiophene ring, which can then be further elaborated or cyclized to form the fused pyridine portion of a thienopyridine system. ekb.eg

Indole (B1671886) Derivatives

Based on available research, the direct synthesis of indole derivatives starting from this compound is not a well-documented application. While indole-based compounds can be synthesized through various multi-component reactions, and cyanoacetyl indoles are versatile building blocks, a direct pathway utilizing this compound as the primary starting material for the indole core itself is not prominently featured in the scientific literature. rsc.org

Formation of Carbon-Carbon Bonds in Complex Molecules

One of the most fundamental applications of this compound in the synthesis of complex molecules is its role in carbon-carbon bond formation. The very synthesis of the title compound and its analogues often involves a Knoevenagel condensation, a classic C-C bond-forming reaction between an active methylene compound (ethyl cyanoacetate) and a carbonyl equivalent (like dimethylformamide dimethyl acetal). numberanalytics.comwikipedia.org

Beyond its own formation, this compound is a superb Michael acceptor. chempedia.info The electron-withdrawing nitrile and ester groups render the β-carbon of the double bond highly electrophilic and susceptible to attack by a wide range of carbon nucleophiles. This Michael addition reaction is a powerful and reliable method for creating new carbon-carbon bonds.

| Nucleophile Type | Example | Bond Formed | Potential Product Type |

|---|---|---|---|

| Enolates | Cyclohexanone enolate | C(sp3)-C(sp3) | Functionalized 1,5-dicarbonyl compounds |

| Organocuprates | Lithium dimethylcuprate | C(sp3)-C(sp3) | β-Alkyl-α-cyano esters |

| Grignard Reagents (with Cu catalyst) | Phenylmagnesium bromide/CuI | C(sp2)-C(sp3) | β-Aryl-α-cyano esters |

| Active Methylene Compounds | Malononitrile | C(sp3)-C(sp3) | Polyfunctionalized alkanes (precursors to pyridines) |

Furthermore, the acrylate serves as a linchpin in condensation reactions to connect different molecular fragments. For instance, related ethyl 2-cyano-3-arylacrylates are synthesized via Knoevenagel condensation and then used to build more elaborate structures, demonstrating the power of this class of compounds in molecular assembly. scielo.org.mxnih.gov The condensation of a pyrazole carbaldehyde with 2-cyanoacetamide (B1669375) to form a complex acrylamide (B121943) showcases a similar C-C bond formation where an activated double bond is created to link two heterocyclic systems. This highlights the role of cyanoacrylate moieties as crucial intermediates in the synthesis of complex, polyfunctional molecules.

Mentioned Compounds

| Compound Name |

|---|

| 2,6-difluorobenzyl azide |

| 2-cyanoacetamide |

| 2-oxo-1,2,dihydropyrimidine-5-carbonitriles |

| 2-thioxo-1,2,dihydropyrimidine-5-carbonitriles |

| Allopurinol |

| Dimethylformamide dimethyl acetal (B89532) |

| This compound |

| Ethyl 2-cyano-3-morpholinoacrylate |

| Ethyl 3-aminopyrazole-4-carboxylate |

| Ethyl cyanoacetate |

| Hydrazine |

| Hydrazine hydrate |

| Malononitrile |

| Pyrazolo[1,5-a]pyrimidine |

| Rufinamide |

| Thiourea |

| Urea |

Utility in Amide and Peptide Bond Formation

The direct application of this compound as a coupling reagent for the formation of amide and peptide bonds is not extensively documented in scientific literature. However, the inherent reactivity of its structural motifs suggests a theoretical potential for such applications. The electrophilic nature of the double bond, enhanced by the electron-withdrawing cyano and ester groups, makes it susceptible to nucleophilic attack. In principle, the dimethylamino group could act as a leaving group upon activation, facilitating the formation of a new bond with an incoming nucleophile, such as an amine.

While direct evidence is lacking for the title compound, structurally related cyano-derivatives have been explored as coupling reagents. For instance, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) has been successfully employed as a recyclable coupling reagent for the racemization-free synthesis of peptides and amides. cmu.eduresearchgate.net This reagent activates the carboxylic acid component, enabling the subsequent reaction with an amine to form the amide bond with high efficiency and stereochemical fidelity. cmu.eduresearchgate.net This example highlights the potential of the cyano-activated ester moiety in facilitating amide bond formation, a principle that could potentially be extended to derivatives of this compound under specific reaction conditions.

It is important to note that the primary documented use of this compound in reactions involving amines is in the synthesis of heterocyclic compounds, where it serves as a reactive intermediate rather than a direct coupling agent for pre-existing carboxylic acids and amines. researchgate.net In these syntheses, the amine displaces the dimethylamino group and subsequently undergoes cyclization.

Polymer Chemistry: Monomer in Copolymers and Polymeric Architectures

In the realm of polymer chemistry, this compound holds promise as a monomer for the synthesis of functional copolymers and the construction of complex polymeric architectures. Its trifunctional nature, comprising an acrylate double bond for polymerization, a cyano group, and a dimethylamino group, allows for the introduction of specific properties into the resulting polymer chains.

While studies focusing specifically on the homopolymerization and copolymerization of this compound are not abundant, the polymerization behavior of structurally similar monomers, such as other cyanoacrylates and (dimethylamino)ethyl methacrylate (B99206) (DMAEMA), has been extensively investigated. nih.govrsc.org These studies provide valuable insights into the potential of incorporating the title compound into various polymeric structures.

The acrylate backbone allows for polymerization via radical mechanisms, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. cmu.edumdpi.comresearchgate.net These methods enable the synthesis of well-defined block copolymers and other complex architectures.

The cyano group imparts unique characteristics to the polymer, including increased polarity and the potential for post-polymerization modification. The presence of the dimethylamino group introduces pH-responsiveness and the ability to undergo quaternization, leading to the formation of polyelectrolytes. mdpi.commdpi.com

The copolymerization of monomers with similar functionalities has been shown to yield materials with a wide range of properties. For instance, copolymers of styrene (B11656) with ring-substituted ethyl phenylcyanoacrylates have been prepared, demonstrating that cyanoacrylates can be readily incorporated into polymer chains via radical polymerization. chemrxiv.org Similarly, extensive research on DMAEMA-containing copolymers has demonstrated their utility in creating "smart" materials that respond to external stimuli such as pH and temperature, with applications in drug delivery and gene therapy. cmu.edumdpi.commdpi.com

The table below summarizes findings from research on copolymers synthesized from monomers structurally related to this compound, illustrating the potential properties and applications of copolymers derived from the title compound.

| Copolymer System (Analogous Monomers) | Polymerization Method | Key Properties of Resulting Copolymer | Potential Applications |

| Poly(styrene-co-ethyl phenylcyanoacrylate) chemrxiv.org | Radical Polymerization | Incorporation of polar cyano groups into a non-polar polystyrene backbone. | Specialty plastics with modified surface properties. |

| Poly(methyl methacrylate-b-2-(dimethylamino)ethyl methacrylate) cmu.edu | ATRP | Amphiphilic block copolymer, forms micelles in aqueous solution, pH-responsive. | Drug delivery, emulsifiers, stabilizers. |

| Poly(2-(dimethylamino)ethyl methacrylate-co-2-(diisopropylamino)ethyl methacrylate) mdpi.com | RAFT Polymerization | Statistical and block copolymers with tunable hydrophilicity and response to stimuli. | Smart hydrogels, sensors, and actuators. |

| Poly(2-(dimethylamino)ethyl methacrylate)-grafted copolymers mdpi.com | "Click" Chemistry | Cationic graft copolymers capable of complexing with DNA and loading hydrophobic drugs. | Gene delivery, combination cancer therapy. |

These examples underscore the potential of this compound as a functional monomer. Its incorporation into copolymers could lead to the development of novel materials with tailored properties for a variety of advanced applications. The ability to control the polymer architecture, for instance by creating block copolymers, would allow for the design of self-assembling systems such as micelles and vesicles for targeted delivery applications. cmu.edumdpi.com

Vii. Catalytic Roles and Applications

Ethyl 2-cyano-3-(dimethylamino)acrylate in Catalytic Systems

There is a notable absence of scientific literature detailing the use of this compound as a primary catalyst or as a component in broader catalytic systems. Research has predominantly focused on the synthesis and characterization of the compound itself. For instance, its synthesis can be achieved through the condensation reaction of 4-dimethylaminobenzaldehyde and methyl 2-cyanoacetate, where piperidine (B6355638) is mentioned as a catalyst for this specific transformation. sci-hub.se However, this illustrates the compound as a product of a catalyzed reaction, not as a catalyst itself.

Enhancement of Reaction Efficiency and Selectivity in Organic Transformations

Currently, there are no specific research findings available that demonstrate this compound's ability to enhance reaction efficiency or selectivity in organic transformations. The investigation of its properties has been centered on its structural, optical, thermal, and electrical characteristics rather than its performance as an organocatalyst.

Viii. Structure Reactivity Relationships and Advanced Mechanistic Insights

Systematic Studies on the Electronic and Steric Effects of Substituents

The electrophilic character of the C3 carbon in ethyl 2-cyano-3-(dimethylamino)acrylate is a primary driver of its reactivity, which can be modulated by substituents. The dimethylamino group at the C3 position acts as a powerful electron-donating group (EDG) through resonance, increasing the electron density of the C=C double bond. Conversely, the cyano (CN) and ethyl carboxylate (COOEt) groups at the C2 position are strong electron-withdrawing groups (EWGs), which polarize the double bond and activate the C3 position for nucleophilic attack.

Systematic studies on related (E)-ethyl-2-cyano-3-(aryl)acrylates demonstrate the profound impact of electronic effects on reactivity. The nature of the substituent on the aryl ring directly influences the electrophilicity of the β-carbon.

Electronic Effects: The principles of the Hammett equation, which correlates reaction rates with substituent constants (σ), can be applied to understand these systems. Electron-withdrawing groups on the aryl ring (e.g., -NO₂, -CF₃) increase the electrophilicity of the β-carbon, typically leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity and slow down the initial nucleophilic attack. While specific Hammett plots for this compound are not extensively reported, studies on the reactions of various aryl esters consistently show that the electronic nature of substituents governs reaction susceptibility. walisongo.ac.id For instance, in reactions of ethyl 2-arylazocarboxylates, a clear correlation between the electronic properties of the aryl substituent and reaction rates was established. researchgate.net

Steric Effects: Steric hindrance plays a critical role in determining the feasibility and outcome of reactions involving this compound. The accessibility of the electrophilic C3 carbon to the incoming nucleophile is paramount. libretexts.org

Effect of Nucleophile Size: Reactions with small, unhindered nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) proceed readily. However, bulkier nucleophiles may face significant steric repulsion from the substituents at the C2 and C3 positions, potentially leading to slower reaction rates or favoring alternative reaction pathways. Studies on nucleophile-radical coupling reactions have shown that steric hindrance, particularly from ortho-substituents, can significantly decrease reaction rate constants. rsc.org

Substituent Bulk on the Acrylate (B77674) Backbone: The introduction of bulky groups on the acrylate itself, for example, replacing the dimethylamino group with a more sterically demanding group, would shield the electrophilic center and impede nucleophilic attack. The rate of SN2 reactions, for example, is significantly diminished as steric bulk increases around the reaction center. libretexts.org

The following table summarizes the expected impact of substituents on the reactivity of the acrylate system.

| Substituent Position | Substituent Type | Electronic Effect | Steric Effect | Predicted Impact on Reaction Rate with Nucleophiles |

|---|---|---|---|---|

| C3-Amine | Larger Alkyl Groups (e.g., Diethylamino) | Slightly more electron-donating | Increased steric hindrance | Decrease |

| Aryl Ring (in 3-Aryl Analogs) | Electron-Donating (e.g., -OCH₃) | Decreases electrophilicity of β-carbon | Minimal | Decrease |

| Electron-Withdrawing (e.g., -NO₂) | Increases electrophilicity of β-carbon | Minimal | Increase | |

| Nucleophile | Small (e.g., NH₂OH) | N/A | Low steric hindrance | Favorable |

| Bulky (e.g., t-BuNH₂) | N/A | High steric hindrance | Unfavorable |

Correlation of Molecular Structure with Reaction Outcomes

The structure of the nucleophile reacting with this compound is a key determinant of the final product. The presence of multiple reaction sites in both the acrylate and the nucleophile allows for a diverse range of cyclization reactions, leading to various heterocyclic systems. The enamine moiety is an excellent leaving group, facilitating cyclization after the initial nucleophilic attack.

Reactions with binucleophiles, which contain two nucleophilic centers, are particularly useful for constructing five- or six-membered rings. The regioselectivity of these reactions is dictated by the nature and relative position of the nucleophilic atoms in the reacting partner. For example, hydrazine and its derivatives react to form pyrazoles, while guanidine (B92328) leads to pyrimidines. walisongo.ac.id

The table below illustrates how the structure of the reactant dictates the resulting heterocyclic scaffold.

walisongo.ac.idwalisongo.ac.idwalisongo.ac.idresearchgate.netwalisongo.ac.idresearchgate.netwalisongo.ac.idwalisongo.ac.id| Reactant / Binucleophile | Key Structural Feature | Resulting Heterocyclic Product | Reference |

|---|---|---|---|

| Hydrazine Hydrate (B1144303) | N-N linkage | Pyrazole (B372694) derivative | |

| Guanidine | N-C-N linkage | Pyrimidine (B1678525) derivative | |

| Thiourea (B124793) | N-C(S)-N linkage | Pyrimidinethione derivative | |

| Hydroxylamine | N-O linkage | Isoxazole derivative | |

| Amidrazones | N-N-C-N linkage | Mercapto pyrazole derivative | |

| Ethyl Glycinate | N-C-C=O linkage | 1,4-Diazepine derivative | |

| Acetylacetone / Dimedone | O=C-C-C=O linkage | Pyranone / Chromene derivative |

These transformations highlight this compound as a versatile C3 synthon in multicomponent reactions for the synthesis of complex heterocyclic libraries. nih.gov

Theoretical Mechanistic Elucidations for Complex Transformations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the complex reaction mechanisms involving this compound that are often difficult to probe experimentally. rsc.org These theoretical studies can map out entire reaction pathways, identify transition states, and calculate activation energies, thereby elucidating the factors that control reaction feasibility and selectivity.

Mechanism of Heterocycle Formation: The synthesis of pyrazoles from the reaction of ethyl 2-cyano-3-ethoxyacrylate (a close analog) with amidrazones, for instance, has been proposed to proceed via an initial nucleophilic attack followed by cyclization. google.com DFT calculations can be employed to model this process:

Nucleophilic Attack: The terminal nitrogen of the hydrazine or amidrazone attacks the electrophilic C3 carbon of the acrylate, leading to a tetrahedral intermediate.

Proton Transfer: Intramolecular proton transfers can occur to facilitate the subsequent steps.

Cyclization: The second nucleophilic center of the reactant attacks an electrophilic site (e.g., the cyano or ester carbonyl carbon) in the intermediate, forming the ring structure.

Elimination: The reaction concludes with the elimination of the leaving group (dimethylamine or ethoxide), leading to the final aromatic heterocyclic product.

DFT studies allow for the comparison of different potential cyclization pathways, helping to predict the regiochemical outcome observed experimentally. rsc.org

Electronic Structure and Reactivity: Theoretical calculations are also used to characterize the electronic structure of the molecule, which is fundamental to its reactivity. For the related compound ethyl 2-cyano-3-(4-dimethylaminophenyl)acrylate, the HOMO-LUMO energy levels were calculated from cyclic voltammetry data and found to be -5.13 eV and -4.17 eV, respectively. sci-hub.se This HOMO-LUMO gap is a critical parameter that influences the molecule's electronic transitions and reactivity. DFT calculations can further probe the effects of different substituents on these frontier molecular orbitals, providing a quantitative basis for the electronic effects discussed in section 8.1. eujournal.org Studies on similar systems have shown good agreement between HOMO-LUMO energy gaps obtained from DFT and those derived from experimental absorption data. researchgate.net

By modeling the transition state energies and geometries, computational studies can explain the observed selectivity and provide a predictive framework for designing new reactions and synthesizing novel heterocyclic compounds.

Ix. Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The primary synthesis of cyanoacrylates often involves the Knoevenagel condensation. researchgate.netjmcs.org.mx For instance, the reaction can be carried out between an appropriate aldehyde and ethyl cyanoacetate (B8463686). researchgate.netresearchgate.net A typical laboratory-scale synthesis of a related compound, ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate (B77674), involves the condensation reaction of 4-dimethylaminobenzaldehyde and methyl cyanoacetate using piperidine (B6355638) as a catalyst. sci-hub.se

Future research should focus on developing more sustainable and efficient synthetic protocols. While traditional methods can be effective, they may rely on harsh conditions or catalysts that are not environmentally benign. Research into greener alternatives is a promising direction. For example, the use of catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) in solvents such as hexane (B92381) has been shown to be effective for producing cyanoacrylates with high yields. jmcs.org.mx Exploring one-pot syntheses and processes that minimize waste and energy consumption is crucial. google.com A comparative overview of traditional versus potential sustainable methods highlights the areas for improvement.

Table 1: Comparison of Synthetic Methodologies for Cyanoacrylates

| Feature | Traditional Method (e.g., Knoevenagel) | Future Sustainable Method |

|---|---|---|

| Catalyst | Piperidine, bases | Diisopropylethylammonium acetate (DIPEAc), other organocatalysts jmcs.org.mx |

| Solvent | Toluene, Ethanol sci-hub.seijcmas.com | Hexane, Diisopropyl ether, or solvent-free conditions jmcs.org.mx |

| Conditions | Reflux temperatures sci-hub.seijcmas.com | Lower temperatures, reduced reaction times jmcs.org.mx |

| Work-up | Solvent extraction, recrystallization ijcmas.com | Simplified purification, direct concentration jmcs.org.mx |

| Efficiency | Moderate to high yields | Potentially higher yields (>90%) and atom economy jmcs.org.mxgoogle.com |

Future work could investigate solid-phase synthesis, flow chemistry, or microwave-assisted reactions to enhance efficiency and reduce the environmental footprint of producing Ethyl 2-cyano-3-(dimethylamino)acrylate.

In-depth Studies on Reaction Mechanisms and Intermediates

The high reactivity of cyanoacrylates is attributed to the polarized nature of the carbon-carbon double bond, influenced by the strong electron-withdrawing cyano and ester groups. researchgate.net This makes the β-carbon highly susceptible to nucleophilic attack, which typically initiates anionic polymerization. nih.govpcbiochemres.com The resulting carbanion is resonance-stabilized, which facilitates rapid chain propagation. researchgate.net

While this general mechanism is well-understood for the cyanoacrylate class, detailed mechanistic studies specific to this compound are lacking. The presence of the electron-donating dimethylamino group at the β-position significantly alters the electronic landscape of the double bond compared to standard alkyl cyanoacrylates. Future research should employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling (e.g., Density Functional Theory) to:

Elucidate the precise transition states and reaction intermediates.

Quantify the electronic and steric effects of the dimethylamino group on polymerization kinetics.

Investigate competing reaction pathways, such as zwitterionic or radical polymerization, under various conditions. researchgate.net

Study the termination steps of the polymerization, which can be influenced by acidic protons or even water. pcbiochemres.com

Understanding these nuances is critical for controlling the polymerization process and tailoring the properties of the resulting polymers.

Design of New Derivatives with Enhanced or Tunable Reactivity Profiles

The core structure of this compound is an excellent scaffold for designing new derivatives with tailored properties. By systematically modifying its functional groups, researchers can fine-tune its reactivity, electronic properties, and potential applications. ijcmas.comresearchgate.net For example, related research has shown that synthesizing a series of (E)-ethyl-2-cyano-3-(aryl)acrylates allows for the exploration of a wide range of electronic effects. researchgate.net

Future research directions in this area could include:

Modification of the Amino Group: Replacing the dimethylamino group with other alkylamines, arylamines, or heterocyclic amines to modulate the electron-donating strength and steric hindrance.

Variation of the Ester Group: Substituting the ethyl group with longer alkyl chains, fluorinated alkyls, or other functional moieties to alter the physical properties (e.g., glass transition temperature, solubility) of the resulting polymers. researchgate.netraajournal.com

Introduction of Additional Substituents: Incorporating other functional groups onto the acrylate backbone to enable post-polymerization modification or to introduce specific functionalities like photo-crosslinkability.

Table 2: Proposed Derivatives and Their Potential Tunable Properties

| Derivative Type | Proposed Modification | Potential Effect |

|---|---|---|

| Amino-Functionalized | Replacement of -N(CH₃)₂ with piperidine or morpholine | Altered basicity, nucleophilicity, and polymerization rate |

| Ester-Functionalized | Replacement of -OCH₂CH₃ with -OCH₂(CF₂)nCF₃ | Increased thermal stability, modified surface energy of polymer |

| Backbone-Functionalized | Introduction of a photosensitive group | Enables photopolymerization or cross-linking for material applications |

The synthesis of such derivatives would expand the chemical space and create a library of monomers with a spectrum of reactivities for various applications. researchgate.net

Exploration of its Role in Advanced Material Science and Functional Systems

Donor-π-acceptor (D–π–A) molecules, which possess an electron-donor group linked to an electron-acceptor group via a π-conjugated bridge, are of great interest for applications in optoelectronics and nonlinear optics (NLO). sci-hub.se A closely related compound, Ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate, has been investigated as an organic charge transfer material for its optical and electrical properties. sci-hub.setandfonline.com Given its D-π-A character, this compound is a prime candidate for similar advanced material applications.

Future research should systematically investigate its potential in:

Nonlinear Optics (NLO): Characterizing its hyperpolarizability to assess its suitability for NLO devices.

Organic Light-Emitting Diodes (OLEDs): Studying its photoluminescence and electroluminescence properties as a potential emitter or host material. sci-hub.se The photoluminescence spectrum of a similar compound showed emission in the 500-670 nm range. sci-hub.se

Fluorescent Probes: Exploring its use as a chemosensor. The fluorescence of cyanoacrylate derivatives can be sensitive to the local environment, making them suitable for detecting specific analytes. For instance, a naphthalene-based cyanoacrylate has been used as a "turn-off" fluorescent probe for hydrazine (B178648). rsc.org

Polymer Science: Investigating the properties of polymers derived from this monomer for applications in high-temperature adhesives or advanced coatings. afinitica.com

Table 3: Potential Material Science Applications

| Application Area | Key Property to Investigate | Relevant Research Finding |

|---|---|---|

| Nonlinear Optics | Second- and third-order optical nonlinearities | D-π-A structures are known to exhibit NLO properties. sci-hub.se |

| OLEDs | HOMO/LUMO energy levels, fluorescence quantum yield | A related compound's HOMO-LUMO gap was calculated via cyclic voltammetry. sci-hub.se |

| Fluorescent Sensors | Changes in absorption/emission upon binding to analytes | Cyanoacrylate derivatives can act as selective chemodosimeters. rsc.org |

| Specialty Polymers | Glass transition temperature (Tg), thermal stability | The ester side chain significantly influences the Tg of poly(cyanoacrylates). researchgate.net |

Integration with Automated Synthesis and Machine Learning Approaches in Chemical Discovery

Modern chemistry is increasingly benefiting from the integration of automation and artificial intelligence. miragenews.comappliedclinicaltrialsonline.com These tools can accelerate the discovery and optimization of new molecules and materials. miragenews.comappliedclinicaltrialsonline.com Applying these approaches to this compound and its derivatives represents a significant future research frontier.

Key opportunities include:

Automated Reaction Optimization: Employing automated synthesis platforms to rapidly screen catalysts, solvents, and reaction conditions to find the most efficient and sustainable synthetic routes (linking to section 9.1).

Machine Learning for Property Prediction: Developing machine learning models trained on experimental and computational data to predict the chemical reactivity and physical properties of novel derivatives (linking to section 9.3). miragenews.com This can guide synthetic efforts toward molecules with desired characteristics, reducing trial-and-error experimentation. appliedclinicaltrialsonline.comnih.gov

High-Throughput Screening: Using robotic systems to screen the performance of new derivatives in various applications, such as their efficacy as adhesives, their optical properties in thin films, or their sensing capabilities (linking to section 9.4).

Retrosynthesis Planning: Utilizing AI-powered retrosynthesis tools to propose novel synthetic pathways to complex target molecules derived from the this compound scaffold. miragenews.com

The integration of these data-driven techniques can significantly shorten the research and development cycle, enabling faster innovation in the chemistry of this compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-3-(dimethylamino)acrylate, and how is its intermediate role validated?

- Methodological Answer : The compound is frequently synthesized via Knoevenagel condensation between ethyl cyanoacetate and dimethylamino-substituted carbonyl derivatives. For example, in pyrazolo[1,5-a]pyrimidine synthesis, this compound is generated in situ without isolation, confirmed by monitoring reaction progress via TLC and NMR . Key steps include:

- Step 1 : Base-catalyzed condensation at 60–80°C.

- Step 2 : Intermediate characterization via -NMR (e.g., α,β-unsaturated cyanoacrylate peaks at δ 7.2–8.1 ppm) .

- Validation : Co-synthesis with isolated intermediates in analogous reactions (e.g., ethyl 2-cyano-3-(4-methylphenyl)acrylate) to confirm spectral consistency .

Q. What analytical techniques are critical for structural confirmation of this compound and its derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves stereochemistry and polymorphism (e.g., monoclinic polymorphs with distinct C–C bond lengths, validated by R-factor < 0.055) .

- NMR spectroscopy : -NMR identifies cyano (δ 110–115 ppm) and ester carbonyl (δ 165–170 ppm) groups. For derivatives, -NMR or 2D-COSY may resolve substituent effects .

- Mass spectrometry : Exact mass analysis (e.g., m/z 246.081 for CHNO) confirms molecular integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Knoevenagel condensations involving this compound?

- Methodological Answer :

- Catalyst screening : Protic ionic liquids (e.g., pyrrolidinium acetate) under ultrasonic irradiation reduce reaction time (≤1 hour) and increase yields (85–92%) compared to conventional heating .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the carbonyl group, while ethanol/water mixtures improve eco-compatibility .

- Table 1 : Optimization parameters for representative reactions:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrrolidinium acetate | Ethanol | 25 | 1 | 92 | |

| Piperidine | DMF | 80 | 6 | 78 |

Q. How can contradictions in biological activity data (e.g., antioxidant vs. anti-inflammatory efficacy) be systematically addressed?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., 4-chlorophenyl, 3-nitrophenyl) to probe electronic effects on bioactivity. For example, 3-nitrophenyl derivatives show enhanced anti-inflammatory activity (IC < 10 μM) but reduced antioxidant capacity due to electron-withdrawing effects .

- In vitro vs. in vivo validation : Use LPS-induced murine models to correlate in vitro COX-2 inhibition with in vivo edema reduction, controlling for metabolic stability .

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?

- Methodological Answer :

- Michael addition : The α,β-unsaturated ester acts as a Michael acceptor. Thiourea derivatives attack the β-position, forming pyrimidinethiones (e.g., 70% yield in basic ethanol) .

- Cyclization pathways : Hydrazine induces pyrazole formation via cyano group participation, confirmed by -labeling studies .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in guanidine reactions, aligning with experimental pyrimidine product ratios .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

- Methodological Answer :

- Purity assessment : Recrystallize derivatives using gradient solvents (e.g., hexane/ethyl acetate) and validate purity via HPLC (≥98% by area normalization) .

- Polymorphism screening : DSC and PXRD distinguish crystalline forms (e.g., monoclinic vs. orthorhombic) that alter melting points by 5–10°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.